molecular formula C6H10ClF2N3 B2479826 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride CAS No. 1946823-28-4

3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No. B2479826
CAS RN: 1946823-28-4
M. Wt: 197.61
InChI Key: LBHKXVTXCVKCDI-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazole-4-carboxylic oxime ester derivatives involved the use of intermediate benzaldehyde oxime and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride . Another study reported the synthesis of difluoromethylated pyrazoline, pyrrole, and thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” was confirmed by 1H NMR and HRMS analyses . The structure of similar compounds was determined by X-ray diffraction .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S have been studied extensively . These advances have streamlined access to molecules of pharmaceutical relevance.

Mechanism of Action

Target of Action

The primary target of 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain, playing a crucial role in energy production within cells .

Mode of Action

The compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, inhibiting its activity. This inhibition disrupts the TCA cycle and the mitochondrial respiratory chain, preventing the conversion of succinate to fumarate and the transfer of electrons to ubiquinone . This disruption leads to the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .

Biochemical Pathways

The affected biochemical pathway is the TCA cycle and the mitochondrial respiratory chain . By inhibiting the SDH enzyme, the compound disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species. This can lead to cell death, particularly in organisms that rely heavily on these pathways for energy production .

Pharmacokinetics

It is known that the presence of fluorine in a molecule can improve its metabolic stability, facilitating bioavailability, and better cell membrane permeability

Result of Action

The result of the compound’s action is the inhibition of fungal growth. By disrupting energy production within fungal cells, the compound prevents the growth and proliferation of these organisms . This makes it an effective fungicide, particularly against species that are resistant to other types of fungicides .

Action Environment

The efficacy and stability of 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . The compound’s effectiveness can also be affected by the presence of other substances in the environment, such as other fungicides or pesticides

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and these compounds have found wide applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action.

properties

IUPAC Name

3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c1-3-4(9)5(6(7)8)10-11(3)2;/h6H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHKXVTXCVKCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride

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